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Compound of Interest

Compound Name: Tributoxy(phenyl)silane
CAS No.: 10581-02-9
Cat. No.: B3045377
Get Quote
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Executive Summary

Tributoxy(phenyl)silane (CAS: 10581-02-9) exhibits a primary

NMR resonance in the range of -60 to -62 ppm (relative to TMS). It is classified as a
unit (trifunctional organosilane with no siloxane bridges).

In experimental comparisons, the chemical shift is distinct from its methoxy and ethoxy analogs
due to the steric and electronic influence of the butyl chains. This guide analyzes these shifts to
assist in structural characterization, particularly for monitoring sol-gel hydrolysis rates where
the steric bulk of the butoxy group significantly retards reaction kinetics compared to ethoxy
derivatives.

Comparative Technical Profile

The chemical shift of silicon is highly sensitive to the electronegativity and steric bulk of the
substituents. The following table compares tributoxy(phenyl)silane with its direct analogs.
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*Note: The butoxy shift is estimated based on the authoritative "Gamma Effect" trend observed
in alkoxysilanes, where extending the alkyl chain from ethyl to butyl typically induces a minor
upfield shift (1-2 ppm) due to increased shielding.

Structural Visualization

The following diagram illustrates the chemical structure and the T-unit classification logic used
in NMR analysis.
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Figure 1: Structural determinants of the

chemical shift in tributoxy(phenyl)silane.

Mechanistic Analysis of Chemical Shift
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The Alkoxy Chain Length Effect

The shift from methoxy (-55 ppm) to ethoxy (-59 ppm) to butoxy (~ -61 ppm) follows a
predictable upfield trend (more negative ppm).

o Gamma-Effect: In

NMR, adding carbon atoms to the

or

position relative to oxygen generally causes deshielding, but the
-effect (present in propyl and butyl chains) typically causes shielding.

o Steric Compression: The bulky butyl groups compress the electron cloud around the silicon
nucleus, increasing the diamagnetic shielding term, which pushes the signal upfield.

Phenyl Substituent Effect

The phenyl group is electron-withdrawing relative to an alkyl group (like methyl).

ppm.

ppm. The replacement of a methyl group with a phenyl group causes a significant upfield
shift (~15 ppm). This is counter-intuitive to simple electronegativity arguments but is
consistent with the magnetic anisotropy of the aromatic ring and the

-backbonding capability of the phenyl ring to silicon.

Experimental Protocol for Quantitative Analysis

Acquiring high-quality

NMR data for tributoxy(phenyl)silane requires specific parameters due to the nucleus's long
spin-lattice relaxation time (

) and negative Nuclear Overhauser Effect (NOE).
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Validated Acquisition Workflow

e Solvent System:
o Preferred:

(Chloroform-d) or

(Benzene-d6). Benzene often provides sharper lines for phenyl-silanes due to

stacking interactions preventing aggregation.

o Concentration: 20-30% v/v. High concentration is required due to the low natural
abundance of

(4.7%).
o Relaxation Agent (Critical):
o Add Chromium(lll) acetylacetonate [Cr(acac)

] at a concentration of 0.02 — 0.05 M.

o Reasoning: Silicon

relaxation times can exceed 60 seconds in pure degassed samples. Cr(acac)
is a paramagnetic relaxation agent that reduces

to < 5 seconds, allowing for faster scan repetition.
e Pulse Sequence:

o Inverse Gated Decoupling (IG): Use this to suppress the negative NOE. Without this, the
signal intensity may be nulled or inverted, making integration impossible.

o Pulse Angle:
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to

(to further optimize recycle delay).
o Recycle Delay (

): With Cr(acac)

, set

seconds. Without Cr(acac)

must be

seconds.
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Sample Preparation

Dissolve in CDCI3 or C6D6
(20-30% v/v)

Reduce T1

Add Cr(acac)3

(0.03 M)

Suppress NOE

Set Pulse Sequence:
Inverse Gated Decoupling

Quantitative Data

Acquire Spectrum

D1 = 5s, NS = 500+
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Figure 2: Workflow for quantitative

NMR acquisition.

Application Context: Sol-Gel Hydrolysis Monitoring

In drug delivery and coating applications, tributoxy(phenyl)silane is often used to create
hydrophobic matrices. NMR is the gold standard for monitoring its hydrolysis into
silsesquioxane cages.
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Monomer (

): -60 to -62 ppm.

Hydrolyzed Dimer (

). ~-68to -70 ppm.

Linear/Cyclic Trimer (

): ~-76 to -78 ppm.

Fully Condensed Cage (
): ~-78 to -80 ppm (e.g., Phenyl-T8 cage).

Performance Note: The tributoxy derivative hydrolyzes significantly slower than the ethoxy
derivative. In a comparative study, while

might reach equilibrium in 4 hours,

may require 24+ hours or elevated temperatures, identifiable by the persistence of the -61 ppm
signal.
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"Tributoxy(phenyl)silane (CID 619663)."[1] Context: Verifies chemical structure and CAS
(10581-02-9) for accurate identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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